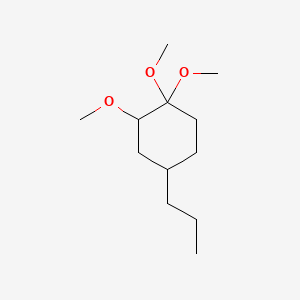
1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-trimethoxy-4-propylcyclohexane, also known as TMPC, is an organic compound that belongs to the cyclohexane family. It is a mixture of diastereomers, which are molecules that have the same chemical formula but different spatial arrangements of their atoms. TMPC is used in various scientific and industrial applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Applications De Recherche Scientifique
1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers is used in a variety of scientific research applications, such as in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of polymers, catalysts, and other materials. Additionally, 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers can be used as a solvent in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers is not well understood. However, it is believed to act as a catalyst for certain chemical reactions. It is also believed to interact with certain enzymes, which could explain its ability to catalyze certain reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers are not well understood. However, it has been shown to interact with certain enzymes, which could explain its ability to catalyze certain reactions. Additionally, it has been shown to have a protective effect on cells in certain laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers in laboratory experiments include its low cost, availability, and stability. Additionally, it is non-toxic and has a low boiling point, making it suitable for use in a wide range of experiments. However, its mechanism of action is not well understood, and it can be difficult to obtain pure samples of the compound.
Orientations Futures
Future research into 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers could focus on understanding its mechanism of action and biochemical and physiological effects. Additionally, further research could be done to identify new applications for 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers, such as in the synthesis of polymers, catalysts, and other materials. Additionally, research could be done to develop methods for obtaining pure samples of the compound. Finally, further research could be done to identify new methods for synthesizing 1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers.
Méthodes De Synthèse
1,1,2-trimethoxy-4-propylcyclohexane, Mixture of diastereomers is synthesized by a reaction between cyclohexanone and 4-propyl-1-methoxybenzene. The reaction is catalyzed by a base, such as sodium hydroxide, and is usually carried out in an inert atmosphere. The reaction is usually carried out at a temperature of around 140°C and is typically complete within two hours.
Propriétés
IUPAC Name |
1,1,2-trimethoxy-4-propylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O3/c1-5-6-10-7-8-12(14-3,15-4)11(9-10)13-2/h10-11H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBXHHPEWJDETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(C(C1)OC)(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O3 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


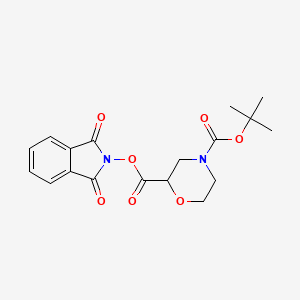
![rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (1R,4R,5R)-1-phenylbicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B6605649.png)
![(4E,6RS,10SR,13S)-13-(2-methylpropyl)-2,7-dioxa-12,15-diazatricyclo[15.4.0.0,6,10]henicosa-1(21),4,17,19-tetraene-11,16-dione](/img/structure/B6605652.png)
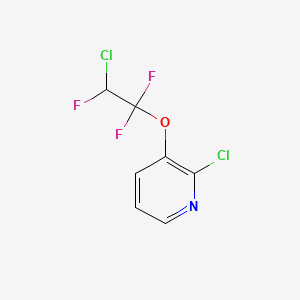
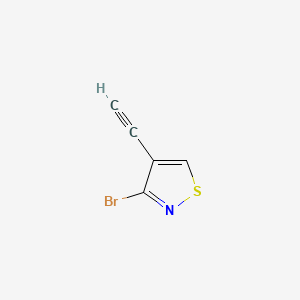
![ethyl 2-bromo-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B6605676.png)
![4-amino-3-[(3-methoxy-3-oxopropyl)amino]pyridin-1-ium-1-olate](/img/structure/B6605677.png)
![tert-butyl N-[3-(fluorosulfonyl)-2,2-dimethylpropyl]carbamate](/img/structure/B6605680.png)
![rel-benzyl N-{[(4R)-4-methyl-2,5-dioxoimidazolidin-4-yl]methyl}carbamate](/img/structure/B6605694.png)
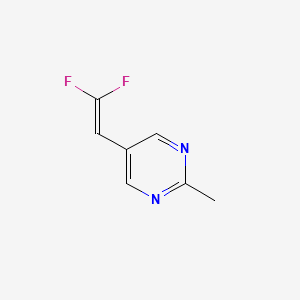

![(2S)-2-{[(2S)-pyrrolidin-2-yl]formamido}pentanedioic acid, trifluoroacetic acid](/img/structure/B6605717.png)
![(13'R)-13'-methyl-2'-phenyl-5',8',10',11',12',13',14',15'-octahydro-2'H-spiro[azetidine-3,9'-pyrazolo[4,3-b]1-oxa-5,8-diazacyclotetradecane]-10',15'-dione, trifluoroacetic acid](/img/structure/B6605722.png)